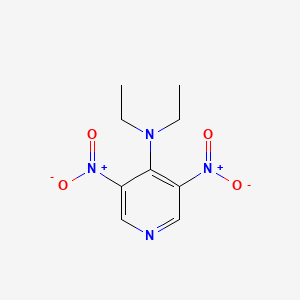
3,5-Dinitro-4-diethylaminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-4-diethylaminopyridine is a chemical compound with the molecular formula C9H12N4O4 It is known for its unique structure, which includes a pyridine ring substituted with diethylamino and dinitro groups
Preparation Methods
The synthesis of 3,5-Dinitro-4-diethylaminopyridine typically involves nitration reactions. One common method includes the nitration of 4-diethylaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the pyridine ring. Industrial production methods may involve similar nitration processes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
3,5-Dinitro-4-diethylaminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Scientific Research Applications
3,5-Dinitro-4-diethylaminopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-4-diethylaminopyridine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the diethylamino group can interact with various biological molecules. These interactions can lead to changes in cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
3,5-Dinitro-4-diethylaminopyridine can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): Unlike this compound, DMAP is primarily used as a nucleophilic catalyst in organic synthesis.
3,5-Dinitro-4-methylaminopyridine: This compound has similar nitro substitutions but differs in the amino group, leading to different chemical properties and applications.
3,5-Dinitro-4-aminopyridine: The absence of alkyl groups on the amino nitrogen makes this compound less lipophilic compared to this compound.
Properties
CAS No. |
31872-72-7 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dinitropyridin-4-amine |
InChI |
InChI=1S/C9H12N4O4/c1-3-11(4-2)9-7(12(14)15)5-10-6-8(9)13(16)17/h5-6H,3-4H2,1-2H3 |
InChI Key |
AHPIGBFMVWMRGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















